1-Azido-2-iodoethane

Catalog No.
S3023662
CAS No.
42059-30-3
M.F
C2H4IN3
M. Wt
196.979
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-iodoethane

CAS Number

42059-30-3

Product Name

1-Azido-2-iodoethane

IUPAC Name

1-azido-2-iodoethane

Molecular Formula

C2H4IN3

Molecular Weight

196.979

InChI

InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2

InChI Key

ABRGCBRANKQHPN-UHFFFAOYSA-N

SMILES

C(CI)N=[N+]=[N-]

Solubility

not available

Organic Synthesis:

  • Due to the presence of both azide (N3) and iodo (I) functional groups, 1-Azido-2-iodoethane could be a valuable intermediate in organic synthesis. The azide group can participate in various reactions like click chemistry for conjugation or cycloaddition reactions to form complex molecules. PubChem: ) Iodoethane, on the other hand, is a good leaving group that can be readily substituted in nucleophilic substitution reactions.

Radiolabeling:

  • The ease of replacing iodine with radioisotopes like 125I makes 1-Azido-2-iodoethane a potential candidate for radiolabeling biomolecules. This radiolabeling technique is crucial in various fields like bioimaging and radiopharmaceutical development. However, further research is needed to determine the stability and labeling efficiency of 1-Azido-2-iodoethane compared to established radiolabeling methods.

Material Science:

  • The combination of azide and iodide functionalities in 1-Azido-2-iodoethane offers possibilities for exploration in material science. The azide group can participate in click reactions for surface modification or the creation of new functional materials. The iodide group could potentially serve as a crosslinking agent or a precursor for inorganic material formation. However, more research is required to understand the material properties attainable using 1-Azido-2-iodoethane.

1-Azido-2-iodoethane is a halogenated azide compound characterized by the presence of both an azide group (-N₃) and an iodine atom attached to a two-carbon ethyl chain. Its molecular formula is C₂H₄IN₃, and it has a molecular weight of approximately 174.97 g/mol. This compound exists as a colorless liquid and is valued for its stability and reactivity in various organic synthesis reactions .

1-Azido-2-iodoethane itself likely does not have a specific mechanism of action as it's not a biological compound. However, its functional groups play a role in organic synthesis mechanisms. For instance, the azide group can participate in click chemistry, a type of reaction used to join molecules together [].

  • Azide groups can be toxic and decompose to release harmful gases. Iodoethane is also a potentially harmful chemical.
  • Without specific data on 1-Azido-2-iodoethane, it is advisable to handle it with appropriate caution in a laboratory setting, following standard procedures for handling hazardous chemicals [, ].
Due to its functional groups:

  • Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazoles, which are important in medicinal chemistry.
  • Electrophilic Substitution Reactions: The iodine atom can act as a leaving group, facilitating nucleophilic substitutions that lead to various derivatives.
  • Rhodium-Catalyzed Transformations: It can be utilized in transformations involving heterocycles, expanding its utility in organic synthesis .

The synthesis of 1-azido-2-iodoethane can be achieved through several methods:

  • Direct Halogenation: Reacting ethyl azide with iodine or iodinating agents under controlled conditions.
  • Nucleophilic Substitution: Starting from 1-bromo-2-iodoethane, where sodium azide is used to replace the bromine atom with an azide group.
  • Electrochemical Methods: Recent studies have explored electrode-switchable reactions to achieve regiodivergent azidoiodination of alkenes, providing a more sustainable synthetic route .

1-Azido-2-iodoethane serves multiple purposes in organic chemistry:

  • Synthesis of Heterocycles: It is used as a precursor for creating nitrogen-containing heterocycles such as triazoles and imidazoles.
  • Fluoroalkylation Reagent: The compound is employed in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Energetic Materials: Due to its energetic properties, it is studied for potential applications in explosives and propellants .

Interaction studies involving 1-azido-2-iodoethane focus on its reactivity with various nucleophiles and electrophiles. The compound's azide group can engage in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole linkages. Additionally, studies on its interactions with biological targets are ongoing to explore its potential as an antiviral agent .

Several compounds share structural similarities with 1-azido-2-iodoethane. Below is a comparison highlighting their unique features:

Compound NameFunctional GroupsUnique Features
1-Azido-2-chloroethaneAzide, ChlorineMore reactive due to chlorine; used in similar reactions .
1-Bromo-2-iodoethaneAzide, BromineBromine has different leaving group properties; often used in substitution reactions .
1-Azido-3-bromopropaneAzide, BromineLonger carbon chain; used for different synthetic pathways .
1-Azido-2-fluoroethaneAzide, FluorineFluorine enhances stability and alters reactivity; useful in pharmaceuticals .

XLogP3

2.2

Dates

Modify: 2024-04-14

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